3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
Description
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5S/c1-24-17-6-3-2-5-14(17)16-12-25-18-11-13(8-9-15(18)20(16)22)26-21(23)19-7-4-10-27-19/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYJCBRHHVVEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a chromenone core, a methoxyphenyl group, and a thiophene carboxylate moiety, endows it with diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
1. Enzyme Inhibition:
The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it may interact with topoisomerases, which are crucial for DNA replication and transcription.
2. Antimicrobial Activity:
Research indicates that derivatives of chromenone exhibit significant antimicrobial properties. The presence of the thiophene moiety enhances this activity, making the compound effective against a range of bacterial strains.
3. Anticancer Properties:
Studies have demonstrated that this compound can induce cytotoxic effects in cancer cells, potentially through apoptosis and cell cycle arrest mechanisms.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of chromenone derivatives:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.1 μg/mL |
| This compound | Escherichia coli | 0.5 μg/mL |
These results indicate a promising profile for further development as an antimicrobial agent.
Anticancer Activity
A study assessed the cytotoxic effects of the compound on various cancer cell lines using the MTT assay:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
These findings suggest that this compound exhibits significant anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications.
Case Studies
Several studies have explored the biological activities of similar chromenone derivatives:
-
Antimalarial Activity:
A recent study synthesized several derivatives and tested their efficacy against Plasmodium falciparum, revealing that some compounds had an EC50 below 10 μM, indicating strong antimalarial properties . -
Anti-inflammatory Effects:
Compounds with similar structural motifs have been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .
Comparison with Similar Compounds
[3-(2-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] Thiophene-2-carboxylate ()
- Structural Difference : Replaces the 2-methoxyphenyl group with a 2-chlorophenyl substituent and introduces a trifluoromethyl (-CF₃) group at position 2.
- Impact : The chloro group is electron-withdrawing, reducing electron density on the chromen ring compared to the methoxy group. The -CF₃ group enhances lipophilicity (higher XLogP3) and may improve metabolic resistance.
- Molecular Formula : C₂₁H₁₁ClF₃O₄S (inferred from naming conventions).
[3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] Thiophene-2-carboxylate ()
3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl Thiophene-2-carboxylate ()
- Structural Difference: Incorporates a 4-methoxyphenoxy group (oxygen-linked) instead of a direct phenyl substitution.
- Impact: The phenoxy linker increases molecular flexibility and oxygen content, reducing logP (molar mass = 462.4 g/mol) compared to non-ether analogs .
Variations in Ester Moieties
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] Morpholine-4-carboxylate ()
- Structural Difference : Replaces the thiophene-2-carboxylate with a morpholine-4-carboxylate group.
Implications of Structural Differences
- Electron-Donating vs. Withdrawing Groups : The 2-methoxyphenyl group in the target compound may enhance binding to electron-deficient biological targets compared to chloro-substituted analogs .
- Ester Group Influence : Thiophene-2-carboxylate esters generally exhibit higher lipophilicity than morpholine-based esters, affecting membrane permeability and bioavailability .
- Positional Isomerism : Para-substituted methoxy groups () may confer distinct conformational preferences compared to ortho-substituted derivatives, altering target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
